molecular formula C23H31N5O3 B15192195 N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide CAS No. 72362-98-2

N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide

Cat. No.: B15192195
CAS No.: 72362-98-2
M. Wt: 425.5 g/mol
InChI Key: FZZPUHMCWIQHCP-LLPLAXKASA-N
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Description

N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide is a complex organic compound with a unique structure that includes an azo group, a cyano group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-4-((3-cyano-1-hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridinyl)azo)benzamide is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

72362-98-2

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

4-[[(2S,3S,4R,5R)-5-cyano-1-hexyl-2-hydroxy-4-methyl-6-oxopiperidin-3-yl]diazenyl]-N-prop-2-enylbenzamide

InChI

InChI=1S/C23H31N5O3/c1-4-6-7-8-14-28-22(30)19(15-24)16(3)20(23(28)31)27-26-18-11-9-17(10-12-18)21(29)25-13-5-2/h5,9-12,16,19-20,23,31H,2,4,6-8,13-14H2,1,3H3,(H,25,29)/t16-,19+,20+,23+/m1/s1

InChI Key

FZZPUHMCWIQHCP-LLPLAXKASA-N

Isomeric SMILES

CCCCCCN1[C@H]([C@H]([C@@H]([C@@H](C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O

Canonical SMILES

CCCCCCN1C(C(C(C(C1=O)C#N)C)N=NC2=CC=C(C=C2)C(=O)NCC=C)O

Origin of Product

United States

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